molecular formula C7H13NO3 B13431929 Methyl (2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylate

Methyl (2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B13431929
M. Wt: 159.18 g/mol
InChI Key: MVBWEDQLROJLNC-GDVGLLTNSA-N
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Description

Methyl (2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available L-proline.

    Protection of the Amino Group: The amino group of L-proline is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

    Hydroxymethylation: The protected proline is then subjected to hydroxymethylation using formaldehyde and a base like sodium hydroxide.

    Esterification: The hydroxymethylated product is esterified using methanol and an acid catalyst to form the methyl ester.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)pyrrolidine-2-carboxylate.

    Reduction: 5-(Hydroxymethyl)pyrrolidine-2-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Material Science: It is employed in the development of novel materials, including polymers and metal-organic frameworks.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl (2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The hydroxymethyl group can form hydrogen bonds with target proteins, while the pyrrolidine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl pyrrolidine-2-carboxylate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    5-(Hydroxymethyl)pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    N-Methylpyrrolidine-2-carboxylate: Contains an N-methyl group, altering its chemical properties and reactivity.

Uniqueness

Methyl (2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to the presence of both a hydroxymethyl group and a methyl ester, providing a balance of hydrophilic and hydrophobic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h5-6,8-9H,2-4H2,1H3/t5?,6-/m0/s1

InChI Key

MVBWEDQLROJLNC-GDVGLLTNSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC(N1)CO

Canonical SMILES

COC(=O)C1CCC(N1)CO

Origin of Product

United States

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